molecular formula C9H9IO2 B13979206 Methyl 4-(iodomethyl)benzoate

Methyl 4-(iodomethyl)benzoate

Cat. No.: B13979206
M. Wt: 276.07 g/mol
InChI Key: LNOWIMOOHDUYNJ-UHFFFAOYSA-N
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Description

Methyl 4-(iodomethyl)benzoate is an organic compound with the molecular formula C9H9IO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodomethyl group. This compound is often used in organic synthesis due to its reactivity and ability to undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(iodomethyl)benzoate can be synthesized through the iodination of methyl 4-methylbenzoate. The process typically involves the use of iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, in the presence of a solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(iodomethyl)benzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols, to form various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form complex organic molecules.

    Oxidation Reactions: The iodomethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Reagents such as palladium catalysts and bases like triethylamine are used. The reactions are often performed under inert atmospheres to prevent oxidation.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups replacing the iodomethyl group.

    Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 4-(iodomethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of diagnostic agents and therapeutic drugs.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(iodomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, making it a suitable intermediate for various chemical transformations. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the aromatic ring can participate in electrophilic aromatic substitution reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodobenzoate: Similar structure but lacks the iodomethyl group, making it less reactive in certain types of reactions.

    Methyl 4-methylbenzoate: Contains a methyl group instead of an iodomethyl group, resulting in different reactivity and applications.

    Methyl 4-bromomethylbenzoate: Similar to methyl 4-(iodomethyl)benzoate but with a bromomethyl group, which has different reactivity due to the nature of the halogen.

Uniqueness

This compound is unique due to the presence of the iodomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty materials.

Properties

IUPAC Name

methyl 4-(iodomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOWIMOOHDUYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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